2-Chloropyridine-4-carbonyl azide
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Overview
Description
2-Chloropyridine-4-carbonyl azide is a chemical compound that belongs to the class of azides, which are known for their high reactivity and potential applications in various fields. This compound is characterized by the presence of a chloropyridine ring substituted with a carbonyl azide group at the fourth position. The azide group is known for its ability to undergo a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyridine-4-carbonyl azide typically involves the reaction of 2-chloropyridine with a suitable azide source. One common method is the reaction of 2-chloropyridine-4-carboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. This reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with sodium azide to form the desired azide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-4-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Cycloaddition Reactions: The Huisgen cycloaddition is often carried out in the presence of a copper catalyst under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: Corresponding amines.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
2-Chloropyridine-4-carbonyl azide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the development of bioorthogonal chemistry techniques, which allow for the selective labeling and modification of biomolecules in living systems.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloropyridine-4-carbonyl azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioorthogonal chemistry, the azide group can react with alkynes to form stable triazole linkages, enabling the selective labeling of biomolecules.
Comparison with Similar Compounds
2-Chloropyridine-4-carbonyl azide can be compared with other similar compounds, such as:
2-Chloropyridine: A halogenated pyridine used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine-3-carbonyl azide: A similar azide compound with the azide group at a different position on the pyridine ring.
2-Chloropyridine-3-carbonyl azide: Another isomer with the azide group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications. The position of the azide group on the pyridine ring can affect the compound’s chemical behavior and the types of reactions it undergoes.
Properties
CAS No. |
70696-29-6 |
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Molecular Formula |
C6H3ClN4O |
Molecular Weight |
182.57 g/mol |
IUPAC Name |
2-chloropyridine-4-carbonyl azide |
InChI |
InChI=1S/C6H3ClN4O/c7-5-3-4(1-2-9-5)6(12)10-11-8/h1-3H |
InChI Key |
JTDJGFZOLQKBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N=[N+]=[N-])Cl |
Origin of Product |
United States |
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